molecular formula C20H28O6 B1144182 Isodonal CAS No. 16964-56-0

Isodonal

Cat. No. B1144182
CAS RN: 16964-56-0
M. Wt: 364.435
InChI Key:
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Description

Synthesis Analysis

The total synthesis of diterpenes from Isodon species, including compounds potentially related to "Isodonal," involves advanced organic synthesis techniques to recreate these complex natural products in the laboratory. For example, the synthesis of specific constituents from Isodon excisus has been reported, where enantioselective catalytic boron-mediated reduction played a key role in the synthetic transformation (Xing et al., 2003). This approach allows for the preparation of natural products and their enantiomers, offering a pathway to study their structures and biological activities.

Molecular Structure Analysis

The molecular structures of Isodon diterpenes are characterized by their complex polycyclic frameworks, which often include multiple stereocenters and functional groups. For instance, (-)-Isoscopariusin A, isolated from Isodon scoparius, features a sterically congested 6/6/4 tricyclic carbon skeleton with seven continuous stereocenters (Yan et al., 2021). The detailed structural elucidation of such compounds is achieved through a combination of chemical synthesis, spectroscopic analysis, and computational studies, providing insights into their complex architectures.

Chemical Reactions and Properties

Diterpenoids from Isodon species participate in a range of chemical reactions, reflecting their reactive functional groups and complex structures. The synthesis and reactions of these compounds often involve key transformations, such as diastereoselective cyclizations, radical cyclizations, and ring-closing metathesis, which are crucial for constructing their intricate molecular frameworks. For example, the total synthesis of sculponeatin N, a diterpene from Isodon sculponeatus, showcased diastereoselective Nazarov and ring-closing metathesis reactions (Moritz et al., 2014).

Physical Properties Analysis

The physical properties of Isodon diterpenes, including "this compound," are influenced by their molecular structures. These properties, such as melting points, solubilities, and optical activities, are directly related to the compound's configuration and conformation. While specific physical property data for "this compound" was not identified, the complex structures of Isodon diterpenoids suggest they possess unique physical characteristics that can affect their isolation, purification, and application in biological studies.

Chemical Properties Analysis

The chemical properties of diterpenoids from Isodon species are defined by their functional groups and molecular skeletons. These properties determine the compounds' reactivity, stability, and interactions with biological targets. The bioactivities of these diterpenoids, such as their immunosuppressive, anti-inflammatory, and anticancer activities, are a direct consequence of their chemical properties. For instance, derivatives of Isodon diterpenes have shown moderate inhibitory activity in biological assays, highlighting the importance of structural modifications on biological function (Xing et al., 2003).

Scientific Research Applications

  • Antioxidant Effects

    Isodon suzhouensis, a variety of Isodon from Suzhou, China, has been found to possess strong antioxidant potential. This is primarily due to its ability to scavenge free radicals, with the highest capacity observed in glaucocalyxin B followed by isoquercetin, glaucocalyxin A, and rutin. These effects are mediated through the TNF and p38 MAPK signaling pathways (Wang et al., 2023).

  • Diterpenoids and Biological Activities

    Isodon species are known for their diterpenoids, especially those with an ent-kaurane skeleton, and have shown varied biological activities, including antibacterial, anti-inflammatory, and antitumor effects. This has been a significant area of research over the past two decades (Sun, Huang, & Han, 2006).

  • Chromosomal Studies for Drug Research

    Chromosomal analysis of Isodon species has been conducted due to their use in traditional medicines and the presence of pharmacologically active compounds. The haploid chromosome number is generally n = 12, with variations in some species. Understanding chromosome complements can be significant in drug research and taxonomy (Neelamkavil & Thoppil, 2017).

  • Production of Eriocalyxin B

    The medicinal plant Isodon eriocalyx is known for its high content of ent-kaurane diterpenoids, such as eriocalyxin B. Research has identified diterpene synthases involved in the biosynthesis of these compounds, which are important for their pharmacological activities (Du et al., 2019).

  • Jaridonin and Its Effects on Esophageal Cancer Cells

    Jaridonin, an ent-kaurene diterpenoid isolated from Isodon rubescens, has been shown to induce apoptosis in esophageal cancer cells. This effect is associated with the production of reactive oxygen species and changes in key molecular pathways (Ma et al., 2013).

  • Analysis of Bioactive Constituents

    A study on Isodon nervosa, a traditional Chinese medicine, developed a method for analyzing 20 bioactive constituents, highlighting the importance of qualitative and quantitative analysis for quality control (Du et al., 2010).

  • Hypoglycemic Effect of Isodon rubescens

    Isodon rubescens has been studied for its hypoglycemic effects in treating diabetes. The study utilized a network pharmacology approach to identify active ingredients and their targets, revealing pathways involved in its therapeutic effects (Jintao et al., 2020).

Mechanism of Action

Isodonal is a N-pentane diterpene compound with potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and anti-ingestion activities . It can be isolated from the leaves of Isodon wikstroemioides and is used in the study of gastrointestinal diseases, anti-tumor, and anti-inflammatory .

Target of Action

Studies on isodon rubescens, a plant from which this compound can be isolated, suggest that it has significant biological activities, especially in the modulation of antitumor and multidrug resistance .

Mode of Action

It is suggested that this compound may interact with its targets to inhibit bacterial growth by disrupting cell membrane permeability and cellular metabolism .

Biochemical Pathways

this compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound can down-regulate the expression of LPS-induced pro-inflammatory factors in RAW 264.7 cells. Its anti-inflammatory immune mechanism is related to the activation of the TLR4-NF-κB signaling pathway .

Pharmacokinetics

ADME properties are crucial for understanding a drug’s bioavailability and its potential as a therapeutic agent

Result of Action

It has been suggested that this compound exhibits strong anti-proliferative and pro-apoptotic effects in human ec cell lines by the activation of the mitochondria-mediated apoptotic pathway, induction of g2/m arrest, as well as increased expression of p53 and p21 .

Action Environment

It is known that environmental factors can significantly influence the action of many compounds

properties

IUPAC Name

[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDKVFHKMGUXSQ-MVVUPFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16964-56-0
Record name (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16964-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What is Isodonal and where is it found?

A1: this compound is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].

Q2: What biological activities have been reported for this compound?

A3: this compound has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Q3: Have any this compound derivatives been studied?

A4: Yes, several structurally related diterpenoids have been isolated alongside this compound, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.

Q4: Has the relationship between the structure of this compound and its activity been investigated?

A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for this compound, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact this compound's activity could be crucial for developing more potent and selective anticancer agents.

Q5: Are there any known challenges associated with the formulation or delivery of this compound?

A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like this compound can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].

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